Cas no 1261905-92-3 (3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid)

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid structure
1261905-92-3 structure
商品名:3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid
CAS番号:1261905-92-3
MF:C13H7O2FCl2
メガワット:285.098
MDL:MFCD18321815
CID:2621627
PubChem ID:53227652

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 1261905-92-3
    • 2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
    • DTXSID10691185
    • 2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylicacid
    • MFCD18321815
    • 3-(2,3-DICHLOROPHENYL)-4-FLUOROBENZOIC ACID
    • 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
    • 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%
    • 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid
    • MDL: MFCD18321815
    • インチ: InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)9-6-7(13(17)18)4-5-11(9)16/h1-6H,(H,17,18)
    • InChIKey: PQLBMYOXRMHSKC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 283.9807130g/mol
  • どういたいしつりょう: 283.9807130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 37.3Ų

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005456-250mg
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid
1261905-92-3 97%
250mg
484.80 USD 2021-07-05
abcr
AB329065-5 g
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; .
1261905-92-3 95%
5g
€1159.00 2023-04-26
abcr
AB329065-5g
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; .
1261905-92-3 95%
5g
€1159.00 2024-06-08
Alichem
A011005456-1g
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid
1261905-92-3 97%
1g
1,475.10 USD 2021-07-05
Alichem
A011005456-500mg
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid
1261905-92-3 97%
500mg
782.40 USD 2021-07-05
Ambeed
A298502-5g
2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
1261905-92-3 97%
5g
$760.0 2024-04-25
Ambeed
A298502-1g
2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
1261905-92-3 97%
1g
$254.0 2024-04-25

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 関連文献

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acidに関する追加情報

Professional Introduction to 3-(2,3-Dichlorophenyl)-4-fluorobenzoic Acid (CAS No. 1261905-92-3)

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 1261905-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, particularly the presence of both chloro and fluoro substituents on the aromatic ring, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for the development of novel pharmacological agents.

The benzoic acid moiety is a well-documented pharmacophore in drug discovery, with numerous compounds exhibiting antimicrobial, anti-inflammatory, and analgesic properties. The introduction of halogen atoms into the aromatic ring further modulates the electronic and steric environment of the molecule, influencing its interactions with biological targets. Specifically, the 2,3-dichlorophenyl group enhances lipophilicity and metabolic stability, while the 4-fluorobenzoic acid moiety contributes to binding affinity and selectivity. These structural attributes make 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, enzymes involved in metabolic disorders and cancer have been extensively studied. 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid has been explored as a potential inhibitor of key enzymes such as cytochrome P450 (CYP) enzymes and fatty acid synthase (FASN). Studies have demonstrated that benzoic acid derivatives can modulate enzyme activity by competing with natural substrates or by inducing conformational changes in the active site. The halogenated aromatic ring system of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid enhances its binding affinity to these enzymes, potentially leading to more potent and selective inhibitors.

One of the most compelling aspects of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid is its versatility as a chemical scaffold. Researchers have utilized this compound as a starting point for structure-activity relationship (SAR) studies to optimize its pharmacological properties. By systematically modifying substituents on the aromatic ring or introducing additional functional groups, scientists can fine-tune the biological activity of the molecule. For instance, replacing one of the chlorine atoms with a methyl group or introducing a hydroxyl group at different positions can significantly alter its potency and selectivity. Such modifications are crucial for developing drug candidates that exhibit minimal off-target effects and improved pharmacokinetic profiles.

The synthesis of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been employed to construct the desired aromatic ring system efficiently. The presence of both chloro and fluoro substituents necessitates careful handling to prevent unwanted side reactions. However, modern synthetic methodologies have enabled chemists to achieve high yields and purity levels, making it feasible to produce sufficient quantities for preclinical and clinical studies.

In the realm of preclinical research, 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid has been evaluated for its potential therapeutic effects in various disease models. Preclinical studies have shown promising results in inhibiting tumor growth by targeting key signaling pathways involved in cancer progression. Additionally, this compound has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models. These findings highlight its potential as a lead compound for further development into novel therapeutics.

The journey from bench to bedside involves rigorous testing to ensure safety and efficacy before human trials can commence. 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid has undergone preliminary toxicity assessments to evaluate its potential side effects at different doses. These studies include acute toxicity tests in animal models to determine safe dosage ranges and chronic toxicity evaluations to assess long-term exposure risks. The results from these studies are crucial for designing clinical trials that prioritize patient safety while maximizing therapeutic benefits.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict how 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid interacts with biological targets at the atomic level. By simulating binding interactions using computer-generated molecular structures, researchers can identify key residues involved in drug-receptor recognition and optimize binding affinity through virtual screening methods. This approach accelerates the drug discovery process by reducing reliance on experimental trials alone.

The future prospects for 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid are promising as ongoing research continues to uncover new therapeutic applications. Advances in biotechnology have enabled high-throughput screening methods that allow for rapid identification of novel drug targets relevant to human diseases such as neurodegenerative disorders and metabolic syndromes. As our understanding of disease mechanisms evolves so does our ability to design more effective treatments based on compounds like this one.

In conclusion,CAS No 1261905-92-3 serves not only as an identifier but also represents a significant contribution toward advancing pharmaceutical science through innovative molecular design,structure-activity relationship analysis,and interdisciplinary collaboration between chemists,biologists,and clinicians working together toward common goals—developing safer,more effective medicationsfor patients worldwide,enhancing human health outcomesthrough targeted therapies,and pushing boundaries within medicinal chemistry research itself.

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